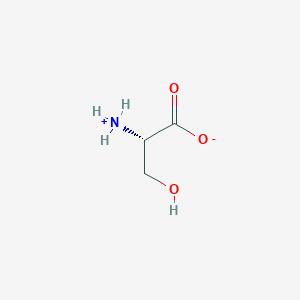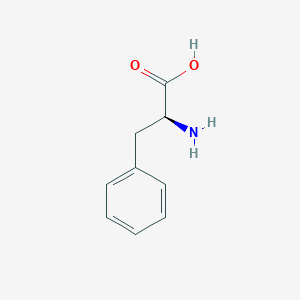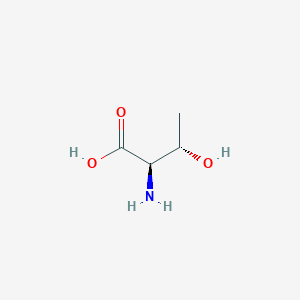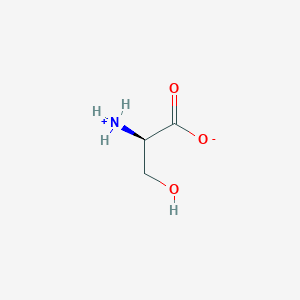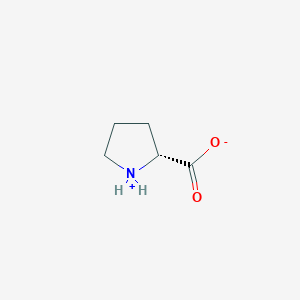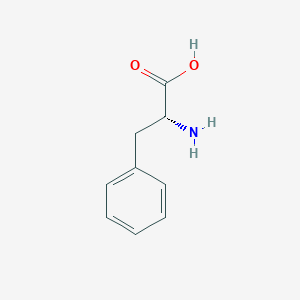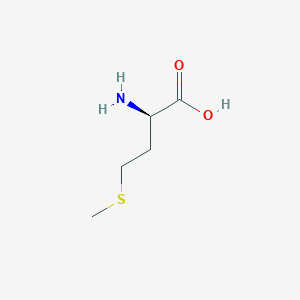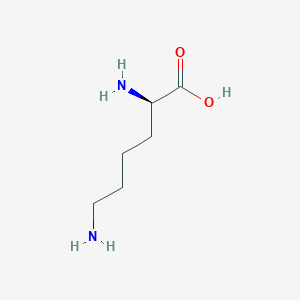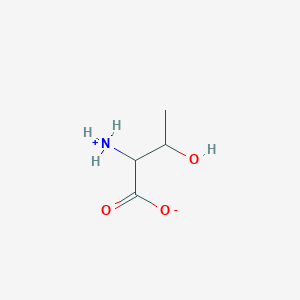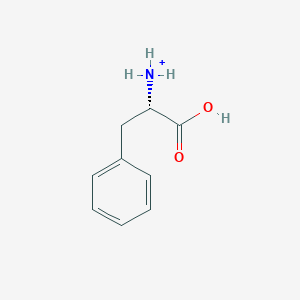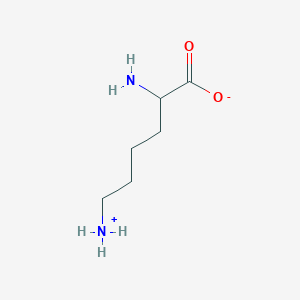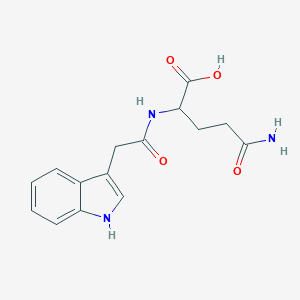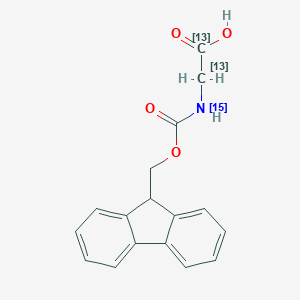
Fmoc-Gly-OH-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-OH-13C2,15N, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2,15N, is a stable isotope-labeled compound. It is a derivative of glycine, where the carbon atoms are labeled with carbon-13 and the nitrogen atom is labeled with nitrogen-15. This compound is primarily used in peptide synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-OH-13C2,15N involves the protection of glycine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The labeled glycine (13C2,15N) is reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the isotopic labels .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the Fmoc group is removed by treatment with a base such as piperidine.
Coupling Reactions: It is commonly used in peptide coupling reactions where the carboxyl group of this compound reacts with the amino group of another amino acid to form a peptide bond.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions.
Major Products:
Fmoc Removal: The major product is glycine-13C2,15N.
Peptide Coupling: The major products are peptides with the labeled glycine incorporated.
Scientific Research Applications
Chemistry: Fmoc-Gly-OH-13C2,15N is extensively used in the synthesis of labeled peptides for nuclear magnetic resonance (NMR) studies. The isotopic labels provide enhanced sensitivity and resolution in NMR spectroscopy .
Medicine: Labeled peptides are used in medical research for imaging and diagnostic purposes. They help in tracking the distribution and metabolism of peptides in vivo.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic peptides. It aids in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The primary mechanism of action of Fmoc-Gly-OH-13C2,15N is through its incorporation into peptides. The Fmoc group protects the amino group of glycine during peptide synthesis. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The isotopic labels (13C and 15N) do not alter the chemical properties of glycine but provide a means for tracking and studying the peptides using NMR and other spectroscopic techniques .
Comparison with Similar Compounds
Fmoc-Gly-OH: The non-labeled version of the compound.
Fmoc-Ala-OH: An alanine derivative with the Fmoc protecting group.
Fmoc-Leu-OH: A leucine derivative with the Fmoc protecting group.
Uniqueness: Fmoc-Gly-OH-13C2,15N is unique due to its isotopic labels, which make it particularly valuable for NMR studies and other applications requiring precise tracking of molecular interactions. The labeled carbon and nitrogen atoms provide enhanced sensitivity and resolution in spectroscopic analyses, making it a preferred choice for detailed molecular studies .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-KBBTWOTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2][13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583953 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-13-4 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
